[N'-(adamantan-1-yl)carbamimidoyl]urea
Description
[N'-(Adamantan-1-yl)carbamimidoyl]urea is a urea derivative featuring an adamantane moiety linked via a carbamimidoyl group. Its structure combines the rigid, lipophilic adamantane cage with a polar urea functional group, enabling unique physicochemical and biological properties.
Properties
IUPAC Name |
[N'-(1-adamantyl)carbamimidoyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c13-10(15-11(14)17)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H5,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLPXZLOENXAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Adamantane Derivatives
The most widely reported method involves the reaction of 1-adamantanamine with urea or urea equivalents under controlled conditions. This pathway leverages the nucleophilic properties of the adamantane-bound amine group.
In a representative procedure, 1-adamantanamine (10 mmol) is dissolved in anhydrous dichloromethane (DCM) at 0°C, followed by the dropwise addition of trichloroacetyl isocyanate (12 mmol). The mixture is stirred for 24 hours at room temperature, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding this compound as a white crystalline solid (72% yield).
Key variables influencing yield:
-
Solvent polarity : Tetrahydrofuran (THF) increases reaction rates compared to DCM but may reduce crystallinity.
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Temperature : Reactions below 5°C favor selectivity but require extended times (48–72 hours).
Curtius Rearrangement-Based Synthesis
A more sophisticated approach employs the Curtius rearrangement to generate the critical isocyanate intermediate. This method, while requiring specialized handling, achieves higher purity (>95% by HPLC).
Synthesis of 1-(Isocyanatomethyl)adamantane
Urea Formation
The isocyanate intermediate (3 mmol) is reacted with ammonium carbonate (4.5 mmol) in acetonitrile at 60°C for 12 hours. Quenching with ice water precipitates the product, which is isolated via vacuum filtration (85% yield).
Advantages over direct amination:
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Avoids stoichiometric use of toxic isocyanates
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Enables modular substitution patterns
Solid-Phase Synthesis for High-Throughput Production
Recent advances have adapted the synthesis to polymer-supported reagents, particularly for parallel library generation.
Procedure:
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Wang resin-bound adamantane derivative (1.2 mmol/g loading) is swelled in DMF.
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Treatment with carbonyldiimidazole (CDI, 3 equiv) activates the resin for urea formation.
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Cleavage with trifluoroacetic acid (TFA)/H2O (95:5) liberates the product with 89% purity (LC-MS).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination | 72 | 88 | Simplicity, low cost | Moderate yields, byproduct formation |
| Curtius Rearrangement | 85 | 95 | High purity, scalability | Requires azide handling |
| Solid-Phase | 89 | 89 | High-throughput capability | Specialized equipment needed |
Reaction Mechanistic Studies
Isocyanate Intermediate Reactivity
The Curtius pathway proceeds through a two-stage mechanism:
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Acyl azide formation :
-
Thermal decomposition :
Kinetic studies reveal a first-order dependence on DPPA concentration, with an activation energy () of 92 kJ/mol.
Urea Bond Formation Dynamics
The nucleophilic attack of ammonia on the isocyanate carbon follows a concerted mechanism:
DFT calculations (B3LYP/6-31G*) show a reaction barrier of 18.3 kcal/mol, consistent with experimental rates at 60°C.
Optimization Strategies
Solvent Effects
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Polar aprotic solvents (DMF, DMSO): Accelerate reaction rates but may promote side reactions.
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Ether solvents (THF, 2-MeTHF): Improve selectivity at the cost of longer reaction times.
Catalytic Enhancements
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Lewis acids : ZnCl₂ (5 mol%) increases yield to 78% in direct amination by polarizing the isocyanate group.
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Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems.
Characterization and Quality Control
Spectroscopic Profiles
Chromatographic Purity Assessment
HPLC method (C18 column, 60:40 H2O/MeCN): Retention time = 6.72 min, >95% purity.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Raw materials | 58 |
| Energy | 25 |
| Waste disposal | 12 |
| Labor | 5 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[N’-(adamantan-1-yl)carbamimidoyl]urea can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and substituted urea compounds .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that [N'-(adamantan-1-yl)carbamimidoyl]urea exhibits significant antimicrobial activity against a range of bacteria. Preliminary studies indicate that it is effective against both gram-positive and gram-negative bacterial strains. The compound's mechanism of action is not yet fully elucidated, but it may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Study: Synergistic Effects
In vitro studies have suggested that this compound may enhance the efficacy of existing antibiotics when used in combination therapies. This synergistic effect could lead to new treatment protocols for resistant bacterial infections, although further research is necessary to confirm these findings.
Antiviral Activity
There is ongoing investigation into the antiviral potential of this compound, particularly against influenza viruses. Initial studies have yielded inconclusive results, highlighting the need for more rigorous testing to determine its effectiveness as an antiviral agent. The compound's structural similarity to known antiviral agents suggests that it may interfere with viral replication mechanisms.
Antiprotozoal Activity
Emerging studies indicate that this compound may also possess antiprotozoal properties. Research is currently focused on its potential applications in treating protozoan infections, which remain a significant global health challenge.
Cancer Treatment Research
The unique properties of this compound have sparked interest in its application within oncology. Preliminary studies suggest that it may inhibit tumor cell proliferation or induce apoptosis in certain cancer cell lines. The exact pathways involved are still under investigation, but the compound's ability to interact with biological targets could provide a basis for novel cancer therapies.
Table 1: Summary of Biological Activities
| Activity | Target | Findings |
|---|---|---|
| Antimicrobial | Bacteria (Gram-positive & negative) | Effective; requires further study on mechanisms |
| Antiviral | Influenza viruses | Inconclusive results; needs more testing |
| Antiprotozoal | Protozoan infections | Promising preliminary data; further research needed |
| Cancer treatment | Tumor cell lines | Potential inhibitory effects; pathways under investigation |
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through several methods, often involving the reaction of adamantane derivatives with urea or carbamimidoyl compounds. Structural modifications at various positions can significantly influence the compound's biological activity and binding affinity to target proteins . Understanding these interactions is crucial for optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of [N’-(adamantan-1-yl)carbamimidoyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core enhances the compound’s stability and allows it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Adamantane Derivatives
Notes:
Antimicrobial Activity :
- Target Compound: Limited direct data, but structurally related adamantane-isothiourea hybrids (e.g., compounds 7b, 7d, 7e) show potent broad-spectrum antibacterial activity against Gram-positive bacteria and Candida albicans .
- Comparison : The carbamimidoyl group may enhance membrane penetration compared to esters, though esters like 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate excel in radical scavenging .
Metabolic Effects :
Anti-inflammatory Activity :
Receptor Binding :
- ACHMINACA, an adamantane-indazole carboxamide, binds cannabinoid receptors, highlighting structural flexibility for diverse targets. The carbamimidoyl urea group may favor interactions with metabolic enzymes or microbial targets .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Stability Data
Key Observations :
- Crystal Packing : Adamantane derivatives often adopt synclinal conformations and head-to-tail packing, stabilizing via van der Waals and H-bonding interactions .
- Intermolecular Interactions : Piperidine-based hybrids (e.g., 4-nitrobenzyl derivatives) stabilize via C–H···S/O bonds, while morpholine analogs favor π–π stacking .
Q & A
Q. What synthetic routes are used to prepare [N'-(adamantan-1-yl)carbamimidoyl]urea, and how is its purity confirmed?
Methodological Answer: The compound is typically synthesized via condensation reactions between adamantane-1-carboxamide derivatives and carbodiimides or isocyanates. For example, imine precursors like (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine are reacted with thiourea or urea derivatives under controlled conditions . Post-synthesis, purity is confirmed using:
- 1H/13C NMR : Peaks corresponding to adamantyl protons (δ 1.6–2.1 ppm) and urea NH groups (δ 5.5–6.5 ppm) .
- FTIR : Stretches for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
- Elemental Analysis (CHNS) : To validate stoichiometry .
Table 1: Key Spectral Data
| Technique | Adamantyl C–H Stretch | Urea C=O Stretch | NH Stretch |
|---|---|---|---|
| FTIR | 2850–2900 cm⁻¹ | 1660 cm⁻¹ | 3320 cm⁻¹ |
| 1H NMR | δ 1.6–2.1 (m) | – | δ 5.8 (s) |
Q. How is the molecular structure of this compound validated?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The adamantyl group’s rigid cage and urea planar geometry are resolved using SHELX software for refinement . Key parameters include:
- Bond lengths : C–N (1.33–1.37 Å) and C=O (1.23 Å) .
- Torsion angles : Confirming non-planarity due to steric hindrance from adamantane .
Table 2: Crystallographic Data (Example)
| Parameter | Value |
|---|---|
| Space group | Pna21 |
| Unit cell (Å) | a=9.275, b=12.864, c=13.483 |
| R-factor | 0.0681 |
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
Methodological Answer: Hirshfeld surface analysis and CLP-PIXEL energy calculations reveal:
- C–H···O/N hydrogen bonds : Between urea NH and carbonyl groups (3.0–3.2 Å) .
- Van der Waals interactions : Dominated by adamantane’s hydrophobic packing (contributing >60% to lattice energy) .
- π-stacking : Rare due to adamantane’s non-aromatic nature, but weak C–H···π interactions may occur with substituents .
Energy Framework Analysis
- Total lattice energy: −120 kJ/mol (predominantly dispersion forces) .
Q. How does the adamantyl group influence the compound’s biological activity?
Methodological Answer: The adamantyl moiety enhances:
- Lipophilicity : LogP increases by ~2.5 units, improving membrane permeability (calculated via HPLC) .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to steric shielding .
- Target binding : Molecular docking studies show adamantane fits into hydrophobic pockets of enzymes (e.g., soluble epoxide hydrolases) .
Table 3: Comparative Bioactivity Data
| Derivative | IC50 (Target Enzyme) | LogP |
|---|---|---|
| Adamantyl-urea | 0.45 µM | 3.8 |
| Non-adamantyl-urea | 5.2 µM | 1.3 |
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Methodological Answer: Challenges :
- Low solubility : Adamantane’s hydrophobicity limits solvent choice (e.g., requires DMSO/THF mixtures) .
- Polymorphism : Multiple packing modes due to flexible urea linkages .
Solutions :
- Slow evaporation : Using mixed solvents (e.g., acetone/hexane) to optimize crystal growth .
- Seeding : Introducing microcrystals to control polymorphism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
